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Compound of Interest

Compound Name: Sceleratine N-oxide

Cat. No.: B15146759 Get Quote

For Immediate Release

This technical guide provides an in-depth overview of Sceleratine N-oxide, a pyrrolizidine

alkaloid N-oxide, for researchers, scientists, and drug development professionals. This

document outlines its chemical properties, toxicological data, and metabolic pathways,

presenting a comprehensive resource for those investigating this compound.

Chemical and Physical Properties
Sceleratine N-oxide is a naturally occurring pyrrolizidine alkaloid found in various plant

species. Its fundamental properties are summarized in the table below.

Property Value Citation

CAS Number 103184-92-5

Molecular Formula C₁₈H₂₇NO₈

Molecular Weight 385.41 g/mol

Appearance Solid [1]

Storage Temperature 2-8°C [1]

Toxicological Profile
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The toxicity of Sceleratine N-oxide, like other pyrrolizidine alkaloid (PA) N-oxides, is primarily

attributed to its metabolic activation. While generally considered less toxic than their parent

tertiary alkaloids, PA N-oxides can be reduced back to the parent PA by gut microbiota and

hepatic enzymes. This conversion is a critical step, as the parent PA is then metabolized by

hepatic cytochrome P450 enzymes to highly reactive dehydropyrrolizidine alkaloids (DHPAs).

These electrophilic metabolites can form adducts with cellular macromolecules such as DNA

and proteins, leading to hepatotoxicity.[2][3]

A safety data sheet for a commercially available Sceleratine N-oxide reference standard

indicates that it is classified as acutely toxic if swallowed, in contact with skin, or if inhaled.[1]

Quantitative Toxicity Data:

Currently, specific LD50 or IC50 values for Sceleratine N-oxide are not readily available in the

public domain. The relative potency of PA N-oxides compared to their parent alkaloids is an

area of ongoing research, with some studies suggesting it can vary depending on the endpoint

being measured.[2]

Metabolic Pathways and Mechanism of Action
The primary mechanism of toxicity for Sceleratine N-oxide involves a two-step metabolic

process.

Reduction to Sceleratine: In the gastrointestinal tract and liver, Sceleratine N-oxide can be

reduced to its parent alkaloid, sceleratine. This reaction is mediated by intestinal microflora

and hepatic reductases.

Oxidative Metabolism of Sceleratine: The resulting sceleratine undergoes oxidative

metabolism in the liver, catalyzed by cytochrome P450 enzymes. This process generates

unstable and highly reactive pyrrolic esters (DHPAs).

These reactive metabolites are the ultimate toxicants, capable of alkylating cellular components

and inducing cellular damage.

A proposed common mechanism for the hepatotoxicity of toxic PAs involves the depletion of

glutathione (GSH) and the inhibition of key antioxidant enzymes such as glutathione S-

transferase A1 (GSTA1) and glutathione peroxidase 1 (GPX1). While direct experimental

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 2 / 5 Tech Support

https://www.benchchem.com/product/b15146759?utm_src=pdf-body
https://pmc.ncbi.nlm.nih.gov/articles/PMC10017778/
https://pmc.ncbi.nlm.nih.gov/articles/PMC9122504/
https://www.benchchem.com/product/b15146759?utm_src=pdf-body
https://www.sigmaaldrich.com/US/en/product/supelco/phl84074
https://www.benchchem.com/product/b15146759?utm_src=pdf-body
https://pmc.ncbi.nlm.nih.gov/articles/PMC10017778/
https://www.benchchem.com/product/b15146759?utm_src=pdf-body
https://www.benchchem.com/product/b15146759?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b15146759?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


evidence for Sceleratine N-oxide's effect on these specific enzymes is limited, it is a plausible

pathway given its classification as a PA N-oxide.

Below is a diagram illustrating the general metabolic activation pathway of pyrrolizidine alkaloid

N-oxides.
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Caption: Metabolic activation of Sceleratine N-oxide.

Experimental Protocols
Detailed experimental protocols for the analysis of Sceleratine N-oxide are not widely

published. However, general methodologies for the detection and quantification of pyrrolizidine

alkaloids and their N-oxides can be adapted.

A. Extraction from Biological Matrices (General Approach):

Sample Preparation: Homogenize tissue samples or plasma in an appropriate buffer.

Solid-Phase Extraction (SPE): Utilize a cation-exchange SPE cartridge to isolate the

alkaloids from the matrix.

Elution: Elute the alkaloids from the SPE cartridge using a suitable solvent, such as

methanol containing a small percentage of ammonia.

Concentration: Evaporate the eluent to dryness under a stream of nitrogen and reconstitute

in a suitable solvent for analysis.
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B. Analytical Method for Quantification (General Approach):

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the preferred method for the

sensitive and selective quantification of PA N-oxides.

Chromatographic Separation: A C18 reversed-phase column is typically used with a gradient

elution of mobile phases such as water and acetonitrile, both containing a small amount of

formic acid to improve peak shape and ionization efficiency.

Mass Spectrometric Detection: A triple quadrupole mass spectrometer operating in multiple

reaction monitoring (MRM) mode is used for detection. Specific precursor-to-product ion

transitions for Sceleratine N-oxide and a suitable internal standard should be optimized for

accurate quantification.

Biological Activity
Limited research has been conducted on the specific biological activities of Sceleratine N-
oxide beyond its toxicity. One study has reported its use as an aversive conditioning agent in

livestock to prevent the consumption of plants containing toxic pyrrolizidine alkaloids.[4] This

suggests that the compound elicits a negative physiological response in animals.

Conclusion
Sceleratine N-oxide is a pyrrolizidine alkaloid N-oxide with a well-defined chemical structure.

Its toxicological significance is intrinsically linked to its metabolic conversion to the parent

alkaloid, sceleratine, and subsequent activation to reactive pyrrolic species. While specific

quantitative toxicity data remains scarce, the general mechanisms of PA N-oxide toxicity

provide a framework for understanding its potential health risks. Further research is warranted

to fully elucidate the specific biological effects, toxicokinetics, and potential signaling pathway

modulation of Sceleratine N-oxide. The experimental approaches outlined in this guide can

serve as a starting point for researchers investigating this compound.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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